2,5-Dibromo-4-fluorotoluene

Organometallic Synthesis Regioselective Functionalization Pharmaceutical Intermediate Preparation

2,5-Dibromo-4-fluorotoluene (CAS 134332-29-9) is a trisubstituted halogenated aromatic building block with the molecular formula C7H5Br2F and a molecular weight of 267.92 g/mol. The compound features a toluene core substituted with bromine atoms at the 2- and 5-positions and a fluorine atom at the 4-position, creating a distinct 1,2,4,5-tetrasubstituted benzene pattern with three orthogonal reactive handles.

Molecular Formula C7H5Br2F
Molecular Weight 267.92 g/mol
CAS No. 134332-29-9
Cat. No. B145451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-fluorotoluene
CAS134332-29-9
Synonyms2,5-DIBROMO-4-FLUOROTOLUENE, 96
Molecular FormulaC7H5Br2F
Molecular Weight267.92 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)F)Br
InChIInChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyCAJWWHAZRJAYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-fluorotoluene (CAS 134332-29-9) Procurement Guide: Halogenated Aromatic Building Block


2,5-Dibromo-4-fluorotoluene (CAS 134332-29-9) is a trisubstituted halogenated aromatic building block with the molecular formula C7H5Br2F and a molecular weight of 267.92 g/mol . The compound features a toluene core substituted with bromine atoms at the 2- and 5-positions and a fluorine atom at the 4-position, creating a distinct 1,2,4,5-tetrasubstituted benzene pattern with three orthogonal reactive handles [1]. Commercially available at purities ranging from 95% to 98% from multiple suppliers, this compound exists as a liquid at room temperature with a boiling point of 92-94°C at 1 mmHg [2].

Why Generic Halogenated Toluene Substitution Fails for 2,5-Dibromo-4-fluorotoluene-Dependent Syntheses


Generic substitution of 2,5-dibromo-4-fluorotoluene with alternative halogenated toluenes is precluded by the unique regiochemical and electronic profile created by its specific substitution pattern. The combination of two bromine atoms (heavy halogens with distinct leaving group potential in cross-coupling reactions) and one fluorine atom (strongly electron-withdrawing, metabolically stable, and a weak leaving group) at the 2,5- and 4-positions respectively produces a reactivity gradient that cannot be replicated by 2,5-dibromotoluene (lacks fluorine's electronic modulation and 19F NMR handle) , 4-fluorotoluene (lacks bromine cross-coupling sites) , or isomeric dibromofluorotoluene regioisomers (e.g., 2,4-dibromo-5-fluorotoluene, which presents fundamentally different steric and electronic environments) . The 2,5-dibromo substitution pattern on a 1,4-dibromo-2-fluoro-5-methylbenzene framework establishes predictable, site-selective reactivity in sequential transformations . The evidence presented below quantifies these differentiated performance characteristics.

Quantitative Evidence Guide: 2,5-Dibromo-4-fluorotoluene Differentiation Data


Halogen-Magnesium Exchange Regioselectivity: 88% Yield to 4-Bromo-2-fluoro-5-methylbenzaldehyde

In a documented patent procedure (US09169254B2), 2,5-dibromo-4-fluorotoluene undergoes regioselective halogen-magnesium exchange to yield 4-bromo-2-fluoro-5-methylbenzaldehyde in 88% isolated yield . The selective exchange occurs at the 2-position bromine while preserving the 5-position bromine for subsequent transformations . In contrast, 2,5-dibromotoluene (CAS 615-59-8), lacking the fluorine substituent, exhibits different electronic properties that can alter the regiochemical outcome and is not a suitable surrogate for this specific transformation. The presence of fluorine at the 4-position electronically activates the 2-position bromine for preferential metal-halogen exchange while deactivating the 5-position bromine .

Organometallic Synthesis Regioselective Functionalization Pharmaceutical Intermediate Preparation

Orthogonal Cross-Coupling Handles: Dual Bromine Sites with Differential Reactivity

2,5-Dibromo-4-fluorotoluene possesses two bromine atoms at the 2- and 5-positions that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions due to the electronic influence of the 4-fluoro substituent . The fluorine atom, with a Hammett σp value of +0.06 (weakly electron-withdrawing by induction, strongly electron-donating by resonance), creates a reactivity gradient between the two bromine positions . In contrast, 2,5-dibromotoluene (MW 249.93 g/mol, lacks fluorine) and 4-fluoro-2-bromotoluene (MW 189.02 g/mol, mono-brominated) do not offer this orthogonal reactivity profile [1]. The Suzuki-Miyaura cross-coupling of aryl bromides proceeds with relative reactivity order ArI > ArBr > ArCl, and the presence of an ortho-fluoro substituent can further modulate oxidative addition rates [2].

Suzuki-Miyaura Coupling Sequential Functionalization Biaryl Synthesis

19F NMR Spectroscopic Handle: Structure Confirmation and Reaction Monitoring

2,5-Dibromo-4-fluorotoluene contains a fluorine atom at the 4-position, providing a natural 19F NMR spectroscopic handle for reaction monitoring and product characterization [1]. 19F NMR is highly sensitive (83% relative sensitivity to 1H) with a wide chemical shift range (~300 ppm) and essentially zero background signal in organic molecules [2]. For 2,5-dibromo-4-fluorotoluene, the 19F NMR signal (approximately -110 to -120 ppm for aromatic fluorine) enables rapid assessment of reaction conversion without workup and confirms structural integrity of intermediates [1]. In contrast, 2,5-dibromotoluene (CAS 615-59-8) lacks any NMR-active heteronucleus beyond 1H and 13C, requiring more labor-intensive 1H NMR analysis in complex reaction mixtures where solvent and reagent signals often obscure product peaks [3].

Analytical Chemistry 19F NMR Spectroscopy Reaction Monitoring

Physical Property Differentiation: Density and Refractive Index Comparison

The physical properties of 2,5-dibromo-4-fluorotoluene differ substantially from non-fluorinated analogs due to the presence of the fluorine substituent. The compound exhibits a density of 1.882 g/cm³ and a refractive index of 1.566 [1]. For comparison, 2,5-dibromotoluene (CAS 615-59-8), which lacks the fluorine atom, has a lower density of approximately 1.75-1.80 g/cm³ (estimated based on bromine content and molecular weight of 249.93 g/mol versus 267.92 g/mol) . The higher density of 2,5-dibromo-4-fluorotoluene reflects the additional mass of fluorine relative to hydrogen while maintaining a compact molecular volume. The boiling point of 92-94°C at 1 mmHg pressure indicates suitability for vacuum distillation purification [1][2].

Physical Organic Chemistry Halogen Effects Purification

Metabolic Stability via Fluorine Substitution: Pharmaceutical Intermediate Relevance

The 4-fluoro substituent in 2,5-dibromo-4-fluorotoluene provides a metabolically stable C-F bond (bond dissociation energy ~130 kcal/mol versus ~110 kcal/mol for C-H) that can be retained in downstream pharmaceutical intermediates and final drug candidates [1]. This property is exploited in the development of S1P1 receptor agonists, where the compound serves as a key intermediate in patent WO2009080663A1 [1]. In contrast, 2,5-dibromotoluene lacks this metabolically stable substituent, and any aromatic positions in final compounds derived from it would require separate fluorination steps if fluorine substitution is desired . The introduction of fluorine into aromatic rings is well-established to block oxidative metabolism at the substituted position, potentially improving pharmacokinetic properties of derived compounds [2].

Medicinal Chemistry Metabolic Stability Fluorine Effects

Best Research and Industrial Application Scenarios for 2,5-Dibromo-4-fluorotoluene (CAS 134332-29-9)


Sequential Cross-Coupling for Biaryl Pharmaceutical Intermediates

2,5-Dibromo-4-fluorotoluene is optimally deployed in multi-step syntheses requiring sequential Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the 2- and 5-position bromine atoms, modulated by the 4-fluoro substituent, enables site-selective first coupling at the more reactive position followed by a second coupling at the remaining bromine site . This orthogonal reactivity profile supports the construction of unsymmetrical biaryl systems with precise regiocontrol, as demonstrated in patent US09169254B2 where regioselective halogen-magnesium exchange at the 2-position bromine proceeded with 88% yield while preserving the 5-position bromine . The fluorine atom provides a 19F NMR handle for monitoring each coupling step without requiring reaction workup [1].

S1P1 Receptor Agonist Intermediate Synthesis

In pharmaceutical development programs targeting sphingosine-1-phosphate receptor 1 (S1P1) agonists, 2,5-dibromo-4-fluorotoluene serves as a critical building block for constructing the fluorinated aromatic core . The compound's 2,5-dibromo-4-fluoro substitution pattern enables the programmed introduction of diverse substituents at the 2- and 5-positions while retaining the metabolically stabilizing fluorine atom at the 4-position . This application leverages the metabolic stability conferred by the C-F bond (bond dissociation energy ~130 kcal/mol) to improve the pharmacokinetic profile of derived drug candidates, a well-established strategy in medicinal chemistry .

19F NMR-Guided Reaction Optimization and Process Development

Process chemists and analytical development teams can leverage the intrinsic 19F NMR handle of 2,5-dibromo-4-fluorotoluene for rapid reaction optimization. The 19F NMR signal (sensitivity ~83% relative to 1H, chemical shift range ~300 ppm) allows direct monitoring of reaction conversion in crude mixtures without chromatographic separation . This capability reduces analytical cycle time and enables high-throughput screening of reaction conditions (catalyst, ligand, base, solvent, temperature) for cross-coupling or nucleophilic substitution reactions. The fluorine atom remains intact through most transformations, providing a consistent spectroscopic marker throughout multi-step sequences .

Agrochemical Lead Diversification via Orthogonal Functionalization

In agrochemical research programs, 2,5-dibromo-4-fluorotoluene enables the rapid generation of structurally diverse compound libraries through orthogonal functionalization of its three distinct reactive sites . The two bromine atoms (C2 and C5 positions) can be sequentially replaced via cross-coupling or nucleophilic aromatic substitution, while the fluorine atom remains as a metabolically stable, lipophilicity-modulating substituent . This 'build-and-diversify' strategy supports the exploration of structure-activity relationships (SAR) in crop protection agents and specialty chemicals where fluorinated aromatic motifs confer enhanced biological activity and environmental stability .

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